4-Isopropyl-alpha-methylcinnamaldehyde: A Technical Whitepaper on Synthesis, Characterization, and Applications
4-Isopropyl-alpha-methylcinnamaldehyde: A Technical Whitepaper on Synthesis, Characterization, and Applications
Executive Summary
As a Senior Application Scientist, navigating the synthesis and application of conjugated aromatic aldehydes requires a deep understanding of both their thermodynamic behavior and their reactivity profiles. 4-Isopropyl-alpha-methylcinnamaldehyde (CAS: 831-97-0) is a high-value synthetic organic compound primarily utilized in the fragrance industry and as a critical intermediate in the synthesis of cyclamen aldehyde[1][2]. This whitepaper provides an in-depth, self-validating guide to its chemical mechanics, physical properties, and the optimized protocols required for its synthesis and analytical verification.
Chemical Identity & Structural Mechanics
4-Isopropyl-alpha-methylcinnamaldehyde, systematically named (E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enal, is an α,β -unsaturated aldehyde[3]. The molecular architecture is defined by three key features:
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The Isopropyl Group: Positioned at the para location of the phenyl ring, this bulky aliphatic group imparts significant lipophilicity (LogP ~4.01) and steric hindrance, which heavily influences the molecule's interaction with olfactory receptors and its solubility profile[4].
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The α -Methyl Group: This substitution on the propenal chain dictates the stereochemical outcome of its synthesis, overwhelmingly favoring the E-isomer due to thermodynamic stability[3].
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The Conjugated System: The extended π -conjugation from the aromatic ring through the alkene to the carbonyl group lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the carbonyl carbon and the β -carbon prime sites for nucleophilic attack and selective hydrogenation[5].
Physical and Chemical Properties
Understanding the macroscopic properties of this compound is essential for designing downstream purification and formulation workflows. The high boiling point and low vapor pressure are direct causal results of its molecular weight and the strong dipole-dipole interactions facilitated by the conjugated carbonyl system.
| Property | Value | Reference |
| IUPAC Name | (E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enal | [3] |
| CAS Number | 831-97-0 | [1][3] |
| Molecular Formula | C13H16O | [1][6] |
| Molecular Weight | 188.26 g/mol | [1][3] |
| Boiling Point | 293.00 – 297.10 °C (@ 760 mmHg) | [1][4] |
| Flash Point | 119.4 °C | [1][4] |
| Density | ~0.969 g/cm³ | [1] |
| Vapor Pressure | 0.001 mmHg (@ 25 °C) | [1][4] |
| LogP (o/w) | 3.41 – 4.01 | [4][6] |
| Odor Profile | Strong, floral, green, spicy, woody | [1][7] |
Synthesis Methodology: The Aldol Condensation Protocol
The industrial and laboratory-scale synthesis of 4-isopropyl-alpha-methylcinnamaldehyde relies on the crossed aldol condensation between 4-isopropylbenzaldehyde (cuminic aldehyde) and propanal[2].
Causality in Experimental Design: The primary failure mode in this synthesis is the autocondensation of propanal, which yields the undesired byproduct 2-methylpent-2-enal[1]. To prevent this, the protocol utilizes a slow-addition technique under strict thermal control. By keeping the temperature low during addition, the kinetic enolization of propanal is immediately followed by a nucleophilic attack on the highly electrophilic, non-enolizable cuminic aldehyde.
Step-by-Step Protocol
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Preparation: Charge a reactor with 1.0 equivalent of 4-isopropylbenzaldehyde and a catalytic amount of ethanolic potassium hydroxide (KOH, 10 mol%).
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Thermal Control: Chill the reaction mixture to 10–15 °C using a jacketed cooling system.
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Slow Addition: Introduce 1.2 equivalents of propanal dropwise over 2 hours. Insight: The slow addition ensures that the steady-state concentration of propanal remains low, statistically favoring the cross-aldol reaction over autocondensation.
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Dehydration: Once addition is complete, elevate the temperature to 40–50 °C for 3 hours. This thermal energy drives the elimination of water from the β -hydroxy aldehyde intermediate, establishing the stable conjugated system.
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Phase Separation & Neutralization: Quench the reaction with dilute acetic acid to neutralize the base catalyst, preventing further side reactions. Separate the organic phase.
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Purification: Subject the crude organic layer to fractional distillation under high vacuum. The target compound is collected at its specific boiling fraction, leaving behind unreacted precursors and heavy oligomers.
Workflow for the base-catalyzed synthesis of 4-isopropyl-alpha-methylcinnamaldehyde.
Analytical Characterization: A Self-Validating System
To ensure scientific integrity, the synthesized batch must be validated through orthogonal analytical techniques. A self-validating protocol does not merely confirm the presence of the product; it actively confirms the absence of intermediates and byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): The reaction progress is validated by the disappearance of the cuminic aldehyde peak and the emergence of a new peak with a molecular ion ( M+ ) of 188.12 m/z[8].
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Proton Nuclear Magnetic Resonance ( 1 H NMR):
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Validation of Dehydration: The successful conversion from the β -hydroxy intermediate to the final product is confirmed by the appearance of a distinct vinylic proton signal (~7.2 ppm) and a conjugated aldehyde proton shift (~9.5 ppm).
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Stereochemical Validation: 2D NOESY NMR is employed to confirm the E/Z ratio. The E-isomer is validated by the lack of a strong Nuclear Overhauser Effect (NOE) between the bulky 4-isopropylphenyl group and the carbonyl oxygen, which would otherwise suffer severe steric clashing in the Z-configuration[3][9].
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Industrial Applications & Downstream Transformations
While 4-isopropyl-alpha-methylcinnamaldehyde possesses a strong, sweet, and woody odor making it valuable in specific floral and oriental perfumes[1][7], its primary industrial significance lies in its role as a precursor.
Through selective catalytic hydrogenation (often utilizing Palladium on Alumina or Ruthenium catalysts), the conjugated C=C double bond is reduced while leaving the highly reactive carbonyl group intact[1][5]. This transformation yields Cyclamen Aldehyde (2-methyl-3-(p-isopropylphenyl)propionaldehyde), a blockbuster fragrance ingredient renowned for its intense, fresh cucumber-melon and linden blossom notes[2][6].
Downstream transformation pathway from cuminic aldehyde to cyclamen aldehyde.
References
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LookChem - Cas 831-97-0, 4-isopropyl-alpha-methylcinnamaldehyde Basic Information & Properties. Available at: [Link]
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The Good Scents Company - 4-isopropyl-alpha-methyl cinnamaldehyde, 831-97-0. Available at:[Link]
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PubChem (National Institutes of Health) - 2-Propenal, 2-methyl-3-(4-(1-methylethyl)phenyl)- | CID 6436105. Available at:[Link]
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Chemsrc - 4-isopropyl-alpha-methyl cinnamaldehyde | CAS#:831-97-0. Available at:[Link]
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- 6. 4-isopropyl-alpha-methyl cinnamaldehyde | CAS#:831-97-0 | Chemsrc [chemsrc.com]
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